Product packaging for 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol(Cat. No.:)

4-Benzyl-5-(4-piperidyl)isothiazol-3-ol

Cat. No.: B10844071
M. Wt: 274.4 g/mol
InChI Key: VUKNNEXTWWCNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-5-(4-piperidyl)isothiazol-3-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is structurally analogous to a class of potent 4-aryl-5-(4-piperidyl)-3-isoxazolol compounds that have been identified as high-affinity GABAA receptor antagonists . Research on these analogous compounds shows they exhibit binding affinities in the low nanomolar range (Ki = 10-70 nM), with functional antagonist potencies significantly higher than earlier generations of GABAA antagonists like SR 95531 and 4-PIOL . This suggests that this compound may hold similar value as a potent and selective tool for investigating the function of the GABAA receptor, a major inhibitory neurotransmitter system in the central nervous system. Its primary research application is likely in the pharmacological characterization of GABAergic signaling, synaptic transmission, and the role of specific GABAA receptor subtypes. By antagonizing the receptor's function, this compound can help elucidate the mechanisms underlying various neurological processes and conditions. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2OS B10844071 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-benzyl-5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C15H18N2OS/c18-15-13(10-11-4-2-1-3-5-11)14(19-17-15)12-6-8-16-9-7-12/h1-5,12,16H,6-10H2,(H,17,18)

InChI Key

VUKNNEXTWWCNCW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=O)NS2)CC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzyl 5 4 Piperidyl Isothiazol 3 Ol and Its Analogues

Strategies for the Construction of the Isothiazol-3-ol Ring System

The formation of the isothiazol-3-ol ring, which exists in tautomeric equilibrium with the isothiazol-3(2H)-one form, can be achieved through several strategic synthetic routes. These methods often involve the formation of the critical S-N bond through cyclization of acyclic precursors.

Oxidative Cyclization Routes to Isothiazol-3-ones

Oxidative cyclization is a prominent strategy for synthesizing the isothiazol-3-one core. This approach typically involves the intramolecular formation of an S-N bond from a suitable sulfur-containing acyclic precursor under the influence of an oxidizing agent. These isothiazol-3-ones are the keto tautomers of the target isothiazol-3-ol system.

One established method involves the oxidation of 3-aminopropenethiones. For instance, the solvent-free oxidative cyclization of these precursors can be effectively carried out using chromium trioxide supported on silica gel, providing a preparatively useful route to the isothiazole (B42339) ring. organic-chemistry.org Another classical approach is the oxidation of N-substituted propanethioamides using molecular bromine, which also yields isothiazole derivatives. organic-chemistry.org

More recently, methodologies focusing on greener and more efficient processes have been developed. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported to produce benzo[d]isothiazol-3(2H)-ones, proceeding via intramolecular N–S bond formation with hydrogen as the only byproduct. mdpi.com Similarly, the aerobic oxidative cyclization of 2-mercaptobenzamide to 1,2-benzoisothiazolin-3-one can be catalyzed by Mn(OAc)2. For the synthesis of the core isothiazolin-3-one structure, the one-step chlorination-cyclization of 3,3′-dithiopropionamides is a key industrial method.

Table 1: Examples of Oxidative Cyclization Reactions for Isothiazol-3-one Synthesis
PrecursorReagent/CatalystProduct TypeKey Features
3-AminopropenethionesCrO₃/SiO₂4-CyanoisothiazolesSolvent-free conditions, applicable for microwave irradiation. organic-chemistry.org
N-substituted propanethioamidesBr₂ in Ethyl AcetateSubstituted IsothiazolesClassical and efficient cyclization method. organic-chemistry.org
2-MercaptobenzamidesElectrochemical (Constant Current)Benzo[d]isothiazol-3(2H)-onesEnvironmentally benign with H₂ as byproduct. mdpi.com
3,3′-DithiopropionamidesChlorination (e.g., Cl₂)Isothiazol-3-onesOne-step chlorination-cyclization process.

Cyclocondensation Approaches for Isothiazole Ring Formation

Cyclocondensation reactions, which involve the formation of the heterocyclic ring from two or more components in a single step, offer an efficient pathway to the isothiazole nucleus. These methods are categorized based on the number of atoms each component contributes to the final ring.

A notable example is the (3+2)-heterocyclization approach. This involves the reaction between a three-atom fragment and a two-atom fragment. For instance, the synthesis of 4-arylisothiazoles has been achieved by reacting α,β-unsaturated aldehydes with ammonium thiocyanate. organic-chemistry.org In this reaction, the unsaturated aldehyde provides the C-C-C backbone, while ammonium thiocyanate delivers the S-N fragment.

Another versatile method is the [4+1] annulation, where a four-atom precursor reacts with a single-atom component. An operationally simple synthesis of 3,5-disubstituted isothiazoles utilizes the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc). organic-chemistry.org This metal-free and catalyst-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. organic-chemistry.org

Ring Contraction and Rearrangement Strategies for Isothiazol-3-ol Scaffolds

The transformation of pre-existing heterocyclic rings into the isothiazole scaffold is a powerful strategy that provides access to uniquely substituted derivatives. These methods often involve ring contraction or rearrangement of larger or different heterocyclic systems.

One of the most established ring transformation methods is the conversion of isoxazoles into isothiazoles. This can be accomplished by treating 3,5-disubstituted isoxazoles with phosphorus pentasulfide (P₄S₁₀) in pyridine. medwinpublishers.com This reaction effectively replaces the oxygen atom of the isoxazole ring with a sulfur atom.

More contemporary approaches utilize transition-metal catalysis. For example, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a direct route to 3,4,5-functionalized isothiazoles. organic-chemistry.org This reaction is proposed to proceed through an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.org Such methods are valuable for creating a diverse library of isothiazole derivatives from readily available starting materials.

Tandem Reactions in the Synthesis of Functionalized Isothiazoles

Tandem, or cascade, reactions offer a highly efficient approach to constructing complex molecules like functionalized isothiazoles in a single synthetic operation. These reactions minimize waste and purification steps by combining multiple bond-forming events in one pot.

A recently developed process for constructing 3,4,5-substituted isothiazoles involves a reaction cascade that includes a Pummerer-like rearrangement, nucleophilic condensation, and sulfenamide cyclization, followed by elimination and dehydration. This method allows for the synthesis of isothiazoles with various functional groups in good to excellent yields under mild conditions.

Another example is the three-component reaction of enaminoesters, fluorodibromoamides/esters, and elemental sulfur, which yields thiazoles and isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org Similarly, a base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source like sodium sulfide (Na₂S) provides a one-pot transformation with excellent functional group tolerance. organic-chemistry.org

Regioselective Functionalization and Derivatization at C-4 and C-5 Positions of the Isothiazol-3-ol Ring

Once the isothiazole core is constructed, its further elaboration through regioselective functionalization is crucial for introducing the desired benzyl (B1604629) and piperidyl moieties of the target compound. The C-4 and C-5 positions of the isothiazole ring exhibit distinct reactivity, allowing for selective modifications. Halogen-substituted isothiazoles often serve as versatile building blocks, enabling the introduction of various substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

The development of methods for direct C-H functionalization offers a more atom-economical approach. For instance, palladium-catalyzed oxidative C–H/C–H cross-coupling reactions have been developed to link benzothiazoles with other heterocycles like thiophenes and thiazoles, demonstrating the feasibility of direct C-H activation on the thiazole (B1198619) family of heterocycles. rsc.org While specific examples for the isothiazol-3-ol core are less common, these principles can be extended. The acidity of the C4-H proton can be influenced by substituents on the ring, potentially allowing for regioselective metalation and subsequent reaction with electrophiles. nih.gov

Synthetic Routes for Introducing Benzyl Moieties at C-4

Introducing a benzyl group specifically at the C-4 position of an isothiazol-3-ol ring requires a highly regioselective strategy. A common and effective approach involves the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized isothiazole core.

A plausible synthetic route would begin with a 4-halo-isothiazol-3-ol derivative (e.g., 4-bromo or 4-iodo). This intermediate can then undergo a Suzuki-Miyaura coupling with a benzylboronic acid derivative or a Stille coupling with a benzylstannane.

Alternatively, direct C-H benzylation methodologies are emerging as powerful tools. Palladium-catalyzed direct benzylation of various heterocycles has been demonstrated using benzyl chlorides as the coupling partner. amazonaws.com For example, the direct C-H benzylation of pyrazoles, another 1,2-azole, has been achieved using a palladium catalyst when an electron-withdrawing group is present at the C4 position, which enhances the acidity of the C-H bond at C5. nih.gov Adapting such conditions to the isothiazole system could provide a direct route to the 4-benzyl substituent. This would involve the careful selection of a catalyst system, such as Pd(OPiv)₂ with a suitable phosphine ligand, and a base to facilitate the C-H activation step. amazonaws.com

Table 2: Potential Strategies for C-4 Benzylation of Isothiazole Ring
StrategyIsothiazole PrecursorReagentsKey Features
Suzuki-Miyaura Coupling4-Halo-isothiazol-3-olBenzylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseWell-established, high functional group tolerance.
Stille Coupling4-Halo-isothiazol-3-olBenzylstannane, Pd catalystMild reaction conditions.
Direct C-H BenzylationIsothiazol-3-olBenzyl halide, Pd catalyst (e.g., Pd(OPiv)₂), Ligand, BaseAtom-economical, avoids pre-functionalization. amazonaws.comnih.gov

Synthetic Strategies for Incorporating Piperidyl Groups at C-5

The introduction of a piperidyl group at the C-5 position of the isothiazole ring is a critical step in the synthesis of 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol. A primary strategy to achieve this involves the nucleophilic substitution of a suitable leaving group at the C-5 position.

One effective method utilizes a halogenated isothiazole precursor. For instance, the reaction of 4,5-dichloro-3-trichloromethylisothiazole with piperidine (B6355638) leads to the selective substitution of the chlorine atom at the C-5 position, yielding 4-chloro-5-piperidino-3-trichloromethylisothiazole. researchgate.net This regioselectivity is attributed to the higher reactivity of the C-5 position towards nucleophilic attack in such systems. This approach can be adapted for the synthesis of the target compound by starting with a 4-benzyl-5-halo-isothiazol-3-ol derivative.

Another potential strategy is the use of palladium-catalyzed cross-coupling reactions. While direct C-H functionalization of the isothiazole ring can be challenging, the use of pre-functionalized isothiazoles, such as those bearing a triflate or a boronic ester at the C-5 position, could facilitate coupling with a suitable piperidine derivative. nih.govrsc.org

Furthermore, the synthesis can be envisioned through the construction of the isothiazole ring itself with the piperidyl moiety already attached to one of the precursors. For example, a β-ketoester or a related three-carbon synthon bearing a C-4 piperidyl group could be reacted with a sulfur and nitrogen source to form the desired isothiazole ring. medwinpublishers.com

Table 1: Synthetic Strategies for C-5 Piperidyl Incorporation

Strategy Precursor Reagents Key Transformation Reference
Nucleophilic Substitution 4-Benzyl-5-halo-isothiazol-3-ol Piperidine Substitution of halogen at C-5 researchgate.net
Palladium Cross-Coupling 4-Benzyl-5-triflate-isothiazol-3-ol Piperidine derivative, Pd catalyst C-N bond formation nih.govrsc.org

Exploration of Diverse Substituents on the Isothiazolone (B3347624) Ring for Structure-Activity Probing

To probe the structure-activity relationship (SAR) of this compound analogues, the systematic modification of substituents on the isothiazolone ring is essential. The nature of the substituent at the C-4 position, in particular, can significantly influence the biological activity of the molecule.

The benzyl group at C-4 in the parent compound can be replaced with a variety of other aryl, heteroaryl, or alkyl groups to explore the impact of steric bulk, electronic properties, and lipophilicity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl substituent can modulate the compound's interaction with biological targets. nih.gov

Furthermore, the isothiazole ring itself can be substituted with different groups. Halogenation, particularly at the C-4 position, can enhance biological activity in some cases. nih.gov The introduction of small alkyl groups, such as a methyl group, can also be explored. The synthesis of these analogues can be achieved by starting with appropriately substituted precursors in the ring-forming reactions. medwinpublishers.com

The biological activity of these modified compounds can then be evaluated to build a comprehensive SAR profile, which can guide the design of more potent and selective analogues. For example, studies on other benzazole derivatives have shown that electron-withdrawing groups can increase antifungal activity. esisresearch.org

Table 2: Representative Substituents on the Isothiazolone Ring for SAR Studies

Position Substituent Type Example Potential Impact Reference
C-4 Substituted Benzyl 4-(Trifluoromethyl)benzyl Electronic effects, lipophilicity nih.gov
C-4 Alkyl Methyl, Ethyl Steric bulk, lipophilicity nih.gov
C-4 Aryl Naphthyl Extended aromatic system mdpi.com

Modifications and N-Substitution Strategies on the Piperidine Ring in this compound Derivatives

The piperidine moiety offers a versatile handle for further chemical modification, particularly at the nitrogen atom. N-substitution can significantly alter the physicochemical properties of the molecule, such as its solubility, basicity, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

A common strategy for N-functionalization is N-alkylation, which can be achieved by reacting the secondary amine of the piperidine ring with various alkyl halides. nih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups. Another approach is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-arylation can be accomplished through Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the piperidine with an aryl halide or triflate. This method allows for the introduction of diverse aromatic and heteroaromatic systems.

Furthermore, the piperidine nitrogen can be acylated with acyl chlorides or reacted with isocyanates to form amides and ureas, respectively. nih.gov These modifications can introduce additional points of interaction with biological targets.

Table 3: N-Substitution Strategies for the Piperidine Ring

Strategy Reagents Resulting Functional Group Reference
N-Alkylation Alkyl halide, base Tertiary amine nih.gov
Reductive Amination Aldehyde/Ketone, reducing agent Tertiary amine nih.gov
Buchwald-Hartwig Amination Aryl halide, Pd catalyst, base N-aryl piperidine nih.gov
Acylation Acyl chloride, base Amide nih.gov

Stereoselective Synthesis and Diastereomeric Resolution of this compound Analogues

The presence of a substituent at the C-4 position of the isothiazole ring, such as the benzyl group, introduces a chiral center. Therefore, this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis or resolution a crucial aspect of drug development.

One approach to obtaining enantiomerically pure analogues is through asymmetric synthesis. This can involve the use of chiral auxiliaries or catalysts during the synthesis of the isothiazole ring or its precursors. For example, a chiral piperidine derivative could be used as a starting material, or an asymmetric reaction could be employed to set the stereocenter at C-4. nih.gov

Alternatively, a racemic mixture of the final compound or an intermediate can be resolved into its constituent enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. researchgate.net The resulting diastereomers can then be separated by fractional crystallization.

Another method is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral reagent, leaving the unreacted enantiomer in excess. nih.gov For instance, enantioselective acylation of the piperidine nitrogen could be employed to separate the enantiomers.

Table 4: Methods for Obtaining Enantiomerically Pure Analogues

Method Description Key Reagents/Techniques Reference
Asymmetric Synthesis Use of chiral starting materials, auxiliaries, or catalysts to create a specific stereoisomer. Chiral piperidines, asymmetric catalysts nih.gov
Diastereomeric Salt Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation. Chiral acids (e.g., tartaric acid) researchgate.net

Investigation of Tautomeric Equilibria in Isothiazol-3-ols and Synthetic Implications

Isothiazol-3-ols, including this compound, can exist in a tautomeric equilibrium with their corresponding keto form, isothiazol-3(2H)-one. mdpi.com This keto-enol tautomerism is a fundamental aspect of their chemistry and has significant implications for their synthesis and reactivity. libretexts.org

The position of the equilibrium is influenced by several factors, including the nature of the substituents on the isothiazole ring and the polarity of the solvent. nih.gov In non-polar solvents, the enol form may be favored, while in polar solvents, the keto form can be more prevalent. researchgate.net The formation of intramolecular hydrogen bonds can also stabilize the enol tautomer. nih.gov

The existence of this tautomeric equilibrium has important synthetic implications. The enol form, with its hydroxyl group, can undergo O-alkylation or O-acylation reactions. In contrast, the keto form has an acidic N-H proton and can be N-alkylated or N-acylated. fabad.org.tr The reactivity at the C-4 position can also be affected, as the enol form can react as a nucleophile through its enolate.

Therefore, understanding and controlling the tautomeric equilibrium is crucial for achieving desired regioselectivity in synthetic transformations of this compound and its analogues. The choice of reaction conditions, such as solvent and base, can be used to favor one tautomer over the other and direct the outcome of a reaction.

Table 5: Tautomeric Forms and Their Potential Reactivity

Tautomeric Form Key Structural Feature Potential Reactions
Isothiazol-3-ol (Enol) Hydroxyl group (-OH) O-alkylation, O-acylation

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Benzyl 5 4 Piperidyl Isothiazol 3 Ol Analogues

Methodologies for Elucidating Structure-Activity Relationships in Isothiazol-3-ol Derivatives

The elucidation of structure-activity relationships (SAR) for isothiazol-3-ol derivatives employs a range of computational and experimental techniques to understand how chemical structure influences biological activity. These methodologies are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. For isothiazole (B42339) derivatives, QSAR studies can help predict the activity of unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For isothiazol-3-ol derivatives, docking studies can provide insights into the binding modes at target receptors, such as dopamine (B1211576) or serotonin (B10506) receptors, which are often implicated in the therapeutic action of antipsychotic drugs. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the common structural features of active isothiazol-3-ol analogues, pharmacophore models can be used to screen virtual libraries for new potential ligands. researchgate.net

In Vitro Binding Assays: These experimental assays directly measure the affinity of a compound for its biological target. For 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol analogues, binding assays using cells expressing specific receptor subtypes (e.g., dopamine D2 or serotonin 5-HT2A receptors) are essential for determining target affinity and selectivity. nih.govnih.gov

Functional Assays: Beyond simple binding, functional assays measure the biological response elicited by a compound. These can determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor, which is a critical aspect of its pharmacological profile. mdpi.com

X-ray Crystallography: When a co-crystal of a ligand bound to its target protein can be obtained, X-ray crystallography provides the most detailed atomic-level picture of the binding interactions. This information is invaluable for structure-based drug design. uq.edu.auresearchgate.net

Influence of Substituents at the Isothiazol-3-ol Core on Biological Activity Profiles

The biological activity of isothiazol-3-ol derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Systematic modifications of these substituents are a key strategy in optimizing the pharmacological profile of this class of compounds.

Impact of Benzyl (B1604629) Group Variations at C-4 on Target Affinity and Selectivity

The benzyl group at the C-4 position of the isothiazol-3-ol core plays a significant role in modulating target affinity and selectivity. While direct SAR studies on this compound are not extensively reported in the public domain, inferences can be drawn from related classes of compounds where aromatic substitutions are critical for activity.

For instance, in the development of other CNS-active agents, substitutions on the benzyl ring can have profound effects:

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents on the phenyl ring can influence binding affinity. In many ligand-receptor interactions, electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) can alter the electrostatic potential of the molecule and affect interactions with the receptor binding pocket.

Steric Bulk: The size and shape of the substituent on the benzyl group can impact how the ligand fits into the binding site. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric hindrance.

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is often critical. Different positional isomers can lead to significant variations in biological activity due to the specific topology of the receptor binding site. nih.gov

A hypothetical SAR exploration for variations of the C-4 benzyl group in this compound is presented in the table below, based on general principles of medicinal chemistry.

Compound R (Substitution on Benzyl Ring) Predicted Impact on Affinity Rationale
Analogue 1H (unsubstituted)BaselineReference compound.
Analogue 24-FluoroPotentially increasedThe small, lipophilic fluorine atom can enhance binding through favorable hydrophobic interactions and may improve metabolic stability.
Analogue 34-MethoxyVariableThe electron-donating methoxy group could either increase or decrease affinity depending on the electronic requirements of the binding site. It may also introduce a potential hydrogen bond acceptor.
Analogue 44-TrifluoromethylPotentially increasedThe strongly electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the phenyl ring and may engage in specific interactions within the binding pocket.
Analogue 53,4-DichloroPotentially increasedDichloro substitution can enhance hydrophobic interactions and alter the electronic landscape, often leading to increased affinity.

Effects of Piperidyl Moiety Modifications at C-5 on Receptor Binding and Functional Activity

The piperidine (B6355638) moiety at the C-5 position is a common feature in many CNS-active drugs, often serving as a key interaction point with the target receptor. Modifications to this group are expected to have a substantial impact on receptor binding and functional activity. mdpi.com The piperidine nitrogen is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding site of aminergic GPCRs like dopamine and serotonin receptors. nih.gov

Key modifications and their likely effects include:

N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is a critical determinant of activity. In many antipsychotic drugs, this position is occupied by a larger aromatic or heteroaromatic group that can engage in additional binding interactions. For the parent compound, the unsubstituted piperidine nitrogen is a key basic center.

Alkylation of the Piperidine Nitrogen: Introducing small alkyl groups on the piperidine nitrogen can modulate basicity and steric bulk, which in turn can affect binding affinity and selectivity.

Acylation or Sulfonylation of the Piperidine Nitrogen: Conversion of the basic nitrogen to a non-basic amide or sulfonamide would likely abolish the key ionic interaction and significantly reduce or alter the activity profile. scielo.br

Ring Constraints and Bioisosteric Replacements: Replacing the piperidine ring with other cyclic amines (e.g., pyrrolidine, azepane) or introducing conformational constraints can fine-tune the orientation of the nitrogen atom and impact binding affinity.

The following table outlines potential modifications to the piperidyl moiety and their predicted consequences on biological activity.

Modification Predicted Effect on Receptor Binding Rationale
N-alkylation (e.g., N-methyl)May decrease affinityThe addition of a methyl group could introduce steric clashes within the binding pocket, although in some cases it can enhance hydrophobic interactions.
N-benzylationMay increase affinityA benzyl group on the piperidine nitrogen could form additional hydrophobic or pi-stacking interactions with the receptor.
N-acylationLikely to decrease or abolish affinityThe acylation would remove the basicity of the piperidine nitrogen, preventing the crucial ionic interaction with the receptor.
Replacement with a smaller ring (e.g., pyrrolidine)VariableA smaller ring would alter the position of the basic nitrogen, which could either improve or worsen the geometry for optimal binding.
Replacement with a larger ring (e.g., azepane)VariableA larger, more flexible ring could allow for different binding conformations, potentially leading to altered affinity or selectivity.

Pharmacophore Modeling and Ligand Efficiency Analysis for Isothiazol-3-ol Derivatives

Pharmacophore modeling is a powerful tool for identifying the key structural features required for the biological activity of a series of compounds. researchgate.net For isothiazol-3-ol derivatives with antipsychotic potential, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature corresponding to the isothiazol-3-ol group.

A hydrophobic/aromatic feature representing the C-4 benzyl group.

A positive ionizable feature for the basic nitrogen of the C-5 piperidyl moiety.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand, providing a way to compare the quality of different fragments and lead compounds. It is calculated as the binding affinity (e.g., in terms of pKi or pIC50) divided by the number of heavy atoms. Analyzing the ligand efficiency of a series of isothiazol-3-ol derivatives can help guide lead optimization by prioritizing modifications that provide the greatest increase in binding affinity for the smallest increase in molecular size.

Defining Structure-Property Relationships Pertaining to Biochemical Mechanism of Action

Dopamine D2 Receptor Affinity: Antagonism at the dopamine D2 receptor is a hallmark of most antipsychotic drugs and is associated with their efficacy in treating the positive symptoms of schizophrenia. nih.gov The affinity for the D2 receptor is highly sensitive to the structural features of the ligand, particularly the nature of the basic amine and the aromatic moieties. nih.gov

Serotonin 5-HT2A Receptor Affinity: Many atypical antipsychotics also exhibit high affinity for the serotonin 5-HT2A receptor. A high 5-HT2A/D2 affinity ratio is thought to contribute to a lower incidence of extrapyramidal side effects. nih.gov Structural modifications that modulate this ratio are therefore of great interest.

Off-Target Activities: Interactions with other receptors, such as histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors, can lead to undesirable side effects like sedation, weight gain, and orthostatic hypotension. SPR studies can help to identify and minimize these off-target activities by modifying the chemical structure. nih.gov

The interplay between the substituents on the isothiazol-3-ol core and the resulting receptor affinity profile is a key aspect of the SPR for this class of compounds. For example, modifications to the benzyl group might primarily influence interactions in a hydrophobic pocket of the receptor, while changes to the piperidine moiety would directly affect the crucial ionic bond and interactions in the aminergic binding site. A comprehensive understanding of these relationships is essential for the rational design of novel isothiazol-3-ol derivatives with improved therapeutic properties.

Computational Chemistry and Molecular Modeling Applications in 4 Benzyl 5 4 Piperidyl Isothiazol 3 Ol Research

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Geometry, and Reactivity Prediction

There are currently no published studies that utilize quantum chemical calculation methods like Density Functional Theory (DFT) or ab initio calculations to specifically investigate the electronic structure, optimized geometry, or reactivity of 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol. Such studies would be invaluable for understanding the molecule's fundamental properties, including its electron distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for predicting its chemical behavior and potential interactions with biological targets.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Information regarding molecular docking or molecular dynamics (MD) simulations specifically involving this compound is not found in the current body of scientific literature. These computational techniques are instrumental in predicting the binding affinity and mode of interaction between a ligand and a protein target. The absence of such studies means that the potential biological targets and the specific binding interactions of this compound have not been computationally elucidated.

Quantitative Structure-Activity Relationship (QSAR) Studies: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

A search for Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for a series of compounds that includes this compound yielded no results. QSAR studies are essential for understanding how variations in the chemical structure of a series of molecules affect their biological activity. The lack of such research indicates that a systematic exploration of the structure-activity landscape around this particular isothiazole (B42339) derivative has not been undertaken or published.

Ligand-Based Drug Design Approaches: Shape and Electrostatic Complementarity

There is no available research that describes the application of ligand-based drug design approaches, such as shape and electrostatic complementarity analysis, specifically for this compound. These methods are typically employed when the structure of the biological target is unknown, and they rely on the principle that molecules with similar shapes and electrostatic properties are likely to bind to the same target and exhibit similar biological activities. The absence of such studies suggests a lack of a known active analogue or a defined series of compounds from which to build a predictive model for this compound.

Computational Prediction and Validation of Biochemical Inhibition Mechanisms

No computational studies predicting or validating the biochemical inhibition mechanisms of this compound have been published. Computational methods are frequently used to hypothesize and investigate how a compound might inhibit an enzyme or modulate a receptor at the molecular level. Without such research, the potential mechanisms of action for this compound remain speculative from a computational perspective.

An in-depth analysis of the chemical compound this compound and its derivatives relies on a suite of advanced analytical and spectroscopic methodologies. These techniques are indispensable for confirming the molecular structure, assessing purity, and optimizing synthetic processes. This article explores the specific application of these methods in the context of this particular isothiazol-3-ol derivative.

Translational Research Perspectives and Future Directions for 4 Benzyl 5 4 Piperidyl Isothiazol 3 Ol Chemistry

Strategic Exploration of the Isothiazol-3-ol Scaffold for Novel Biological Target Modulation

The isothiazole (B42339) ring system is a privileged scaffold due to its diverse biological activities, which include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govnih.govresearchgate.net Derivatives of the isothiazole core have been successfully developed to modulate a variety of biological targets, demonstrating the scaffold's versatility.

A key area of exploration for isothiazol-3-ol derivatives is in the realm of enzyme inhibition. High-throughput screening has successfully identified isothiazolones as inhibitors of histone acetyltransferases (HATs), with some analogues showing IC₅₀ values in the low micromolar range. nih.gov The proposed mechanism, involving the cleavage of the isothiazole's S-N bond by a catalytic thiol residue in the enzyme's active site, suggests a covalent mode of action that can be exploited for developing potent and selective inhibitors. nih.gov Furthermore, isothiazolone (B3347624) derivatives have shown cytotoxic activity against hepatocellular carcinoma cells, indicating their potential in oncology research. nih.gov

Another promising avenue is the targeting of protein-protein interactions. For instance, benzo[d]isothiazole derivatives, a fused version of the isothiazole scaffold, have been engineered as highly potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, with some compounds achieving nanomolar inhibitory activity. nih.gov This highlights the potential of the isothiazole core to serve as a platform for developing modulators of challenging targets beyond traditional enzyme active sites. The strategic diversification of substituents on the 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol core could yield novel modulators for a range of targets.

Table 1: Potential Biological Targets for Isothiazol-3-ol Derivatives

Target ClassSpecific ExamplesRationale / Supporting Evidence
Enzymes Histone Acetyltransferases (HATs), Protein Kinases, Serine ProteasesIsothiazolones identified as HAT inhibitors nih.gov; Thiazole (B1198619) derivatives (related heterocycles) are potent kinase inhibitors nih.gov; Isothiazoles have shown protease inhibitory activity researchgate.net.
Immune Checkpoints PD-1/PD-L1Benzo[d]isothiazole derivatives are potent inhibitors of the PD-1/PD-L1 interaction nih.gov.
Nuclear Receptors Liver X Receptor (LXR)Isothiazol-3(2H)-one 1,1-dioxides patented as LXR modulators google.com.
G-Protein Coupled Receptors (GPCRs) GABA-A ReceptorIsothiazole derivatives have been synthesized as partial agonists for the GABA-A receptor researchgate.net.

Design and Synthesis of Targeted Chemical Probes for Elucidating Complex Biochemical Pathways

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the interrogation of its function in cellular or organismal systems. The isothiazol-3-ol scaffold is an attractive starting point for the design of such probes. Its utility as a core for inhibitors of enzymes like HATs provides a clear path toward developing probes to study epigenetic regulation. nih.gov

The design of a targeted chemical probe based on the this compound structure would involve several key steps. First, optimizing the core structure for high potency and selectivity against the target of interest is paramount. This is followed by the introduction of a "handle" for downstream applications. This handle could be a reactive group for covalent labeling or an inert linker attached to a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. The piperidyl group at the 5-position is an ideal site for such modifications without significantly impacting the core's interaction with the target.

The proposed mechanism of action for some isothiazolone inhibitors, which involves a reaction with cysteine residues, can be harnessed to design activity-based probes (ABPs). nih.gov These probes form a permanent, covalent bond with their target, allowing for its identification, visualization, and quantification in complex biological mixtures. The development of isothiazol-3-ol-based probes would provide powerful tools for elucidating the roles of specific enzymes in disease and for validating new drug targets.

Innovative Synthetic Approaches for Expanding the Diversity of the Isothiazol-3-ol Chemical Space

The ability to generate a wide array of analogues from a core scaffold is crucial for successful drug discovery and chemical biology research. Expanding the chemical space around the isothiazol-3-ol core allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. Numerous synthetic methodologies have been developed for the isothiazole ring system, which can be adapted for the synthesis of novel derivatives of this compound. medwinpublishers.comarkat-usa.orgacs.org

Synthetic strategies often focus on the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-formed isothiazole ring. researchgate.net

Ring Formation: Classical methods involve the cyclization of compounds containing pre-formed nitrogen and sulfur atoms. For example, the reaction of β-thiocyanatovinyl aldehydes with ammonia (B1221849) can yield isothiazole derivatives. medwinpublishers.com Modern approaches include metal-catalyzed transannulation reactions or formal [4+1] annulations, which offer novel pathways to functionalized isothiazoles. acs.org

Post-Synthetic Modification: The this compound scaffold offers multiple positions for diversification. The benzyl (B1604629) group at the 4-position can be varied by using different substituted phenylacetic acid derivatives in the synthesis. The piperidyl group at the 5-position can be exchanged for other cyclic or acyclic amines. Furthermore, the isothiazole ring itself can undergo reactions such as electrophilic substitution, allowing for the introduction of additional functional groups. A recently developed photochemical method that enables the precise rearrangement of isothiazoles presents a novel way to generate complex derivatives. chemistryworld.com

These innovative synthetic routes are essential for creating large, diverse libraries of isothiazol-3-ol compounds for high-throughput screening and for optimizing lead compounds.

Integration of Artificial Intelligence and Machine Learning in Isothiazol-3-ol-Focused Chemical Biology Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. researchgate.net These computational tools can be powerfully applied to research focused on the isothiazol-3-ol scaffold.

ML models, such as Random Forest regressors or graph neural networks, can be trained on existing data to predict the biological activity of virtual compounds. nih.govnih.gov For isothiazol-3-ols, a quantitative structure-activity relationship (QSAR) model could be built using data from screening campaigns. nih.gov This model would learn the relationships between the chemical structures of different derivatives and their inhibitory potency against a specific target. Researchers could then use this model to screen vast virtual libraries of yet-to-be-synthesized isothiazol-3-ol analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net

Beyond activity prediction, AI can also predict crucial drug-like properties, including solubility, metabolic stability, and potential toxicity. nih.gov Generative AI models can even design entirely new molecular structures that are optimized for a desired therapeutic profile. researchgate.net The integration of these AI/ML approaches into the research workflow for this compound will undoubtedly accelerate the discovery of new chemical probes and drug candidates.

Table 2: Application of AI/ML in Isothiazol-3-ol Research

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening Use of ML models to predict the biological activity of large virtual libraries of isothiazol-3-ol derivatives. nih.govnih.govRapidly identifies potential hit compounds, reducing the need for extensive and costly high-throughput screening.
QSAR Modeling Development of models that correlate structural features with biological activity to guide lead optimization. nih.govProvides insights into structure-activity relationships, enabling rational design of more potent and selective compounds.
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of novel analogues. nih.govHelps to de-risk compounds early in the discovery process by flagging potential liabilities.
De Novo Design Generative models create novel isothiazol-3-ol structures with desired properties. researchgate.netExplores new chemical space and generates innovative lead candidates that may not be conceived through traditional methods.
Reaction Prediction AI tools predict the outcomes and optimal conditions for synthetic reactions.Streamlines the synthesis of novel analogues by predicting successful reaction pathways.

Academic Insights Derived from Analysis of Patent Literature on Isothiazol-3-ol Derivatives for Research Direction

Patent literature is a rich, often underutilized, source of information for academic researchers. A systematic analysis of patents filed for isothiazole-containing compounds can reveal emerging biological targets, novel chemical scaffolds, and corporate research trends, thereby informing future academic research directions. nih.gov

For example, patents for isothiazol-3(2H)-one 1,1-dioxides as Liver X Receptor (LXR) modulators or for isothiazole intermediates in the synthesis of new penicillins highlight the therapeutic areas where this scaffold has seen commercial interest. google.comgoogle.com A review of patents covering thiadiazoles, a related heterocycle, shows their development as inhibitors for a wide range of applications including anti-inflammatory, antitumor, and antiviral agents. nih.gov

By analyzing the patent landscape for isothiazol-3-ol and related structures, academic labs can identify:

"White Spots": Biological targets or therapeutic areas where the scaffold has not been extensively explored, representing opportunities for novel discoveries.

Follow-on Opportunities: Patented compounds with interesting activity but potential liabilities (e.g., poor pharmacokinetics) that could be improved upon through academic research.

Novel Synthetic Routes: Innovative chemical syntheses disclosed in patents that can be adapted for academic projects.

This strategic analysis of the patent literature provides a competitive advantage, allowing researchers to focus their efforts on areas of high potential impact and unmet need, ensuring that their work on compounds like this compound is both scientifically novel and translationally relevant.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-Benzyl-5-(4-piperidyl)isothiazol-3-ol?

Synthesis typically involves coupling reactions between benzyl and piperidine derivatives under controlled conditions. For example, analogous compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones are synthesized via condensation of benzenamine derivatives with aryl isothiocyanates in anhydrous solvents . Key characterization steps include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • Melting point analysis to assess purity (e.g., deviations >2°C suggest impurities) .

Q. How should researchers optimize solvent systems and reaction temperatures for synthesizing this compound?

A factorial design approach is recommended to systematically evaluate variables like solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst loading. Statistical methods such as response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For instance, highlights the use of experimental design to improve reaction yields in heterocyclic systems.

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • HPLC with UV/Vis detection using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to separate and quantify byproducts.
  • FTIR spectroscopy to detect functional group anomalies (e.g., unexpected carbonyl peaks).
  • Karl Fischer (KF) titration for moisture content analysis, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Conduct dose-response studies across multiple models (e.g., primary vs. immortalized cells).
  • Use meta-analysis to compare data trends across published studies (e.g., cites conflicting yields for similar reactions, resolved via controlled reagent purity checks).
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective for improving the hydrolytic stability of this compound in aqueous formulations?

  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to the isothiazole ring to reduce nucleophilic attack.
  • pH optimization : Stability studies in buffers (pH 3–9) can identify degradation-prone regions. For example, recommends storage at -20°C for thiol-containing analogs to prevent oxidation.
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to minimize hydrolysis .

Q. How can reaction mechanisms for the formation of this compound be elucidated?

  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace bond formation/cleavage steps.
  • Computational modeling : Density Functional Theory (DFT) can predict transition states and intermediate stability (e.g., references mechanistic studies on benzothiazole analogs).
  • Kinetic profiling : Monitor reaction progress via in-situ techniques like ReactIR to identify rate-limiting steps .

Q. What methodologies are recommended for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., emphasizes process control in reactor design).
  • DoE-guided optimization : Scale-up factors (mixing efficiency, cooling rates) should be tested in pilot batches.
  • Purification : Use centrifugal partition chromatography (CPC) for high-purity recovery at larger scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.